molecular formula C19H25Cl2NO3S B2924420 N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide CAS No. 446028-73-5

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide

Cat. No. B2924420
CAS RN: 446028-73-5
M. Wt: 418.37
InChI Key: SXGODQWIOUHDOK-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as ADAS, and it is a sulfonamide-based drug that has been developed for use in laboratory experiments. ADAS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of ADAS is complex and not yet fully understood. However, it is known that ADAS acts as an inhibitor of certain enzymes, particularly those involved in the synthesis of nucleotides. This inhibition leads to a decrease in the production of nucleotides, which in turn affects various biochemical processes in the body.
Biochemical and Physiological Effects:
ADAS has been shown to have a wide range of biochemical and physiological effects. These effects include inhibition of enzyme activity, alteration of gene expression, and modulation of cellular signaling pathways. ADAS has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of ADAS is its ability to inhibit enzyme activity, which makes it a valuable tool for studying the role of enzymes in biochemical processes. ADAS is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, there are also some limitations to the use of ADAS in laboratory experiments. For example, ADAS may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving ADAS. One area of interest is the development of new drugs based on the structure of ADAS. Another potential direction is the investigation of the effects of ADAS on various disease states, such as cancer and autoimmune disorders. Additionally, there is a need for further research into the mechanisms of action of ADAS, as well as its potential interactions with other drugs and chemicals.

Synthesis Methods

The synthesis of ADAS involves several steps, starting with the preparation of the starting materials. The first step is the synthesis of 2,4-dichloro-3-methylbenzenesulfonyl chloride, which is then reacted with 2-aminoethanol to form the intermediate product. This intermediate is then reacted with adamantan-1-ol to form the final product, ADAS. The overall yield of this synthesis method is approximately 50%.

Scientific Research Applications

ADAS has a wide range of potential applications in scientific research. One of the primary uses of ADAS is as a tool for studying the role of sulfonamides in biochemical processes. Sulfonamides are known to inhibit the activity of certain enzymes, and ADAS has been shown to be particularly effective in this regard. ADAS has also been used in studies of the mechanisms of action of other drugs, as well as in investigations of the effects of various chemicals on biological systems.

properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25Cl2NO3S/c1-12-16(20)2-3-17(18(12)21)26(23,24)22-4-5-25-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15,22H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGODQWIOUHDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide

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